molecular formula C17H11BrN2O2S B2660115 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681157-37-9

2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2660115
CAS RN: 681157-37-9
M. Wt: 387.25
InChI Key: SEKKGMCIXHWDGB-UHFFFAOYSA-N
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Description

2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

The compound is used in the efficient synthesis of novel four-fused ring heterocyclic systems via three-component reactions . This method uses acidic ionic liquid catalysts, green solvent media, short reaction time, good yields, and simple purification techniques .

Antitumor Agents

The compound inhibits bacterial and cancer cell proliferation by disrupting the DNA replication process . It is known as the main structure of antitumor agents, possibly due to the presence of toxophoric N–C–S moiety .

Antiglycation Agents

1,3,4-Thiadiazolo[3,2-a]pyrimidines, a class of compounds that includes “2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide”, have been found to induce a wide range of biological activities such as antiglycation agents .

Antioxidant

The compound has been found to have antioxidant properties , which can help protect cells from damage caused by free radicals.

Antimicrobial

The compound has been found to have antimicrobial properties , making it potentially useful in the treatment of various bacterial infections.

Analgesic Activities

The compound has been found to have analgesic activities , which could make it useful in the development of new pain relief medications.

Anti-inflammatory Activities

Several derivatives of 4H-chromene and chromeno[2,3-b]pyridine, which include “2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide”, have been found to have potent anti-inflammatory effects . These compounds have been shown to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .

Potential Therapeutic Agents

These compounds may have potential as structural templates in the design and development of new anti-inflammatory drugs . This is motivated by the need to develop new and safer therapeutic agents .

properties

IUPAC Name

2-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2S/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKKGMCIXHWDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

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